2-Bromo-4,5-dimethoxybenzoic acid
CAS No.: 6286-46-0
Cat. No.: VC20742008
Molecular Formula: C9H9BrO4
Molecular Weight: 261.07 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6286-46-0 |
---|---|
Molecular Formula | C9H9BrO4 |
Molecular Weight | 261.07 g/mol |
IUPAC Name | 2-bromo-4,5-dimethoxybenzoic acid |
Standard InChI | InChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) |
Standard InChI Key | HWFCHCRFQWEFMU-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)C(=O)O)Br)OC |
Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)O)Br)OC |
Chemical and Physical Properties
Chemical Identity
2-Bromo-4,5-dimethoxybenzoic acid is unambiguously identified through various chemical identifiers, which are essential for its accurate classification and tracking in chemical databases and inventories. The following table presents the key chemical identifiers for this compound:
Identifier | Value |
---|---|
CAS Number | 6286-46-0 |
Molecular Formula | C9H9BrO4 |
Molecular Weight | 261.07 g/mol |
Linear Formula | (CH3O)2C6H2(Br)CO2H |
MDL Number | MFCD00017542 |
InChI Key | HWFCHCRFQWEFMU-UHFFFAOYSA-N |
SMILES | COC1=CC(Br)=C(C=C1OC)C(O)=O |
PubChem CID | 222963 |
IUPAC Name | 2-bromo-4,5-dimethoxybenzoic acid |
The chemical structure consists of a benzoic acid scaffold with a bromine atom at position 2 and methoxy groups at positions 4 and 5 of the benzene ring . This specific arrangement of functional groups contributes to the compound's distinctive chemical behavior, particularly in organic synthesis applications.
Physical Properties
The physical properties of 2-Bromo-4,5-dimethoxybenzoic acid provide crucial information for its handling, storage, and application in laboratory and industrial settings. These properties have been determined through both experimental measurements and predictive computational methods. The following table summarizes the key physical properties of this compound:
The compound exhibits limited solubility in common organic solvents, being slightly soluble in chloroform and methanol . This solubility profile affects its processing and purification methods, requiring consideration when designing synthetic procedures involving this compound. The relatively high melting point (188-190°C) indicates strong intermolecular forces, likely due to hydrogen bonding involving the carboxylic acid group .
Synthesis and Applications
2-Bromo-4,5-dimethoxybenzoic acid serves as a valuable building block in organic synthesis due to its unique functionalization pattern. The bromine substituent at the ortho position provides a reactive site for various transformations, including coupling reactions and nucleophilic substitutions, making this compound particularly useful in pharmaceutical and fine chemical synthesis.
The compound is primarily utilized as a starting material for the synthesis of bioactive compounds, including norathyriol and urolithins . Norathyriol is a natural xanthone with documented anti-inflammatory, antioxidant, and anticancer properties. Urolithins are metabolites of ellagitannins (found in pomegranates, berries, and nuts) formed through intestinal microbial metabolism, which have gained interest for their potential health benefits, including anti-inflammatory and antioxidant effects .
Specification | Value |
---|---|
Assay Percent Range | 96% min. (HPLC) to 98% |
Packaging | Glass bottle |
Physical Form | Powder |
Color | Cream to White or Yellow |
Infrared Spectrum | Authentic |
These pricing variations reflect differences in purity, quantity, and supplier overhead costs, providing researchers with options based on their specific requirements and budget constraints.
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